2alpha-Vinylcyclopropane-1beta-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

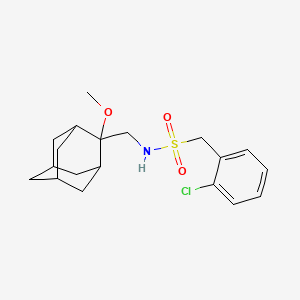

2alpha-Vinylcyclopropane-1beta-methanol is a unique chemical compound used in diverse scientific research. It contains a total of 17 bonds, including 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

The vinylcyclopropane rearrangement or vinylcyclopropane-cyclopentene rearrangement is a ring expansion reaction, converting a vinyl-substituted cyclopropane ring into a cyclopentene ring . This reactivity can be exploited to generate unusual cyclic compounds .Molecular Structure Analysis

The molecule contains a total of 17 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis

Cyclopropyl groups adjacent to vinyl groups can undergo ring expansion reactions. This reactivity can be exploited to generate unusual cyclic compounds, such as cyclobutenes .Physical And Chemical Properties Analysis

The molecule contains a total of 17 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications

Reactivity and Electron Transfer Photochemistry

Vinylcyclopropane radical cations, when exposed to electron-transfer photochemistry, generate various ring-opened products. These products result from nucleophilic attacks on the radical cation, exhibiting regioselective but not regiospecific patterns. Ab initio calculations reveal two minima for the cation, supporting the observed reaction pattern (Herbertz & Roth, 1998).

Palladium-Catalyzed Asymmetric Allylic Alkylation

Vinylcyclopropanes (VCPs) are employed in palladium-catalyzed asymmetric allylic alkylations to functionalize indoles and tryptophan derivatives. This process achieves high yields and selectivities, demonstrating VCPs' utility in synthesizing complex polycyclic structures (Trost et al., 2018).

Polymerization and Material Science

Vinylcyclopropanes are synthesized and utilized in radical polymerizations, leading to vinyl polymers with unique structural units. They undergo radical copolymerization with other vinyl monomers, showing potential for creating low-shrinkage photopolymerizable materials and organic-inorganic nanocomposites (Moszner et al., 1999).

Synthesis of Novel Phosphonic Acids

2-Vinylcyclopropane-1-phosphonic acid diesters are synthesized via reactions with trans-1,4-dibromo-2-butene. These compounds undergo transformations to yield phosphonic acids with diverse functionalities, highlighting their synthetic versatility (Zeuner et al., 2006).

Ring-Opening Polymerization

New vinylcyclopropane derivatives demonstrate radical polymerization properties, resulting in transparent solids and polymers with unique configurations and low volume shrinkage. These findings are significant for understanding polymerization mechanisms and designing new polymer materials (Sanda et al., 1995).

Metal-Catalyzed Intramolecular Cycloadditions

Vinylcyclopropanes, when involved in metal-catalyzed [5+2] cycloadditions, demonstrate exceptional diastereoselectivity and yield efficiency. This provides a novel approach for synthesizing structurally and medicinally significant compounds (Wender et al., 1998).

Mechanism of Action

Target of Action

This compound is a type of vinylcyclopropane , which are known to participate in a variety of transition-metal-catalyzed multicomponent cycloadditions . .

Mode of Action

The mode of action of 2alpha-Vinylcyclopropane-1beta-methanol involves a process called dynamic stereomutation . This process is triggered by a Ni(I) metalloradical, leading to reversible cis/trans isomerization . This is contrary to the well-established reactivity paradigm that organic free radicals, upon addition to a vinylcyclopropane, lead to rapid ring opening under strain release . The isomerization proceeds under chiral inversion and occurs at room temperature in less than 5 minutes, requiring solely the addition of the non-precious catalyst .

Biochemical Pathways

Vinylcyclopropane derivatives are known to participate in a variety of transition-metal-catalyzed multicomponent cycloadditions to produce five- to eight-membered carbocycles . These cycloadditions can provide novel approaches to mono-, bi-, and polycyclic molecules .

Properties

IUPAC Name |

[(1R,2S)-2-ethenylcyclopropyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h2,5-7H,1,3-4H2/t5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEUBSMPIQDNHL-RITPCOANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1C[C@H]1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15135-98-5 |

Source

|

| Record name | rac-[(1R,2S)-2-ethenylcyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2356476.png)

![N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide](/img/structure/B2356481.png)

![1-benzyl-4-hydroxy-N~5~-(4-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2356491.png)

![N'-cyclohexyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2356497.png)